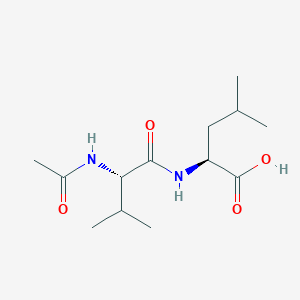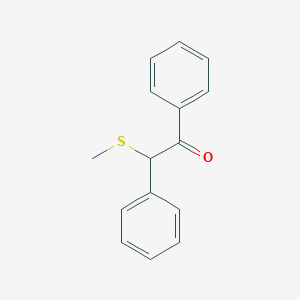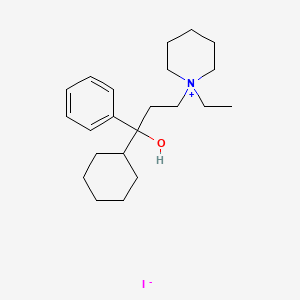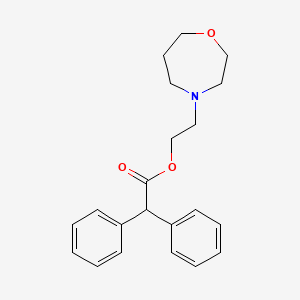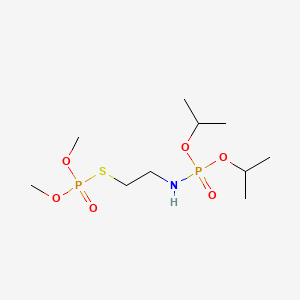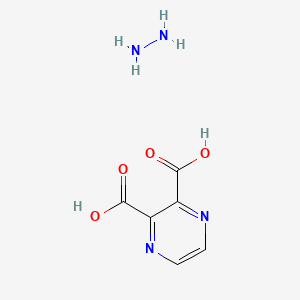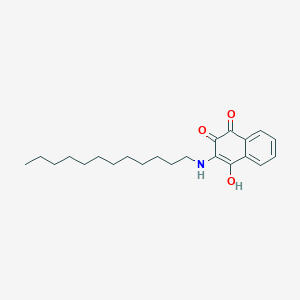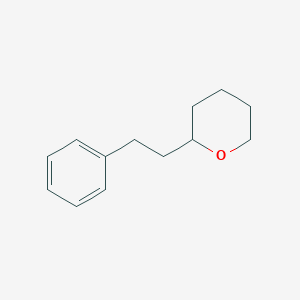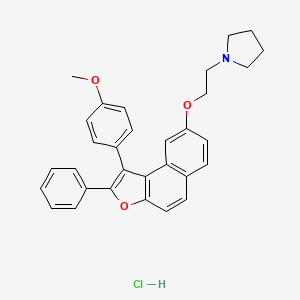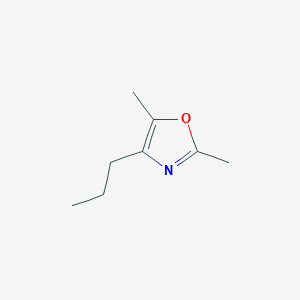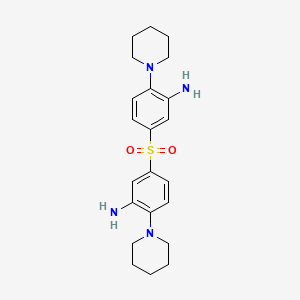
4-Piperidino-3-aminophenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidino-3-aminophenyl sulfone is an organic compound with the molecular formula C22H30N4O2S It is a derivative of sulfone, characterized by the presence of a piperidine ring and an amino group attached to a phenyl sulfone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidino-3-aminophenyl sulfone typically involves the reaction of 4-chloronitrobenzene with sodium sulfide, followed by sulfur oxidation using potassium dichromate to yield 4,4’-dinitrodiphenyl sulfone.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale chemical synthesis using the aforementioned reactions, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Piperidino-3-aminophenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Piperidino-3-aminophenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 4-Piperidino-3-aminophenyl sulfone involves its interaction with biological targets, such as enzymes and receptors. It is believed to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase, similar to the mechanism of action of sulfonamides .
Comparación Con Compuestos Similares
Dapsone: A sulfone drug used to treat leprosy and dermatitis herpetiformis.
4,4’-Diaminodiphenyl sulfone: Another sulfone derivative with similar chemical properties.
Uniqueness: 4-Piperidino-3-aminophenyl sulfone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other sulfone derivatives .
Propiedades
Número CAS |
24612-48-4 |
|---|---|
Fórmula molecular |
C22H30N4O2S |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
5-(3-amino-4-piperidin-1-ylphenyl)sulfonyl-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C22H30N4O2S/c23-19-15-17(7-9-21(19)25-11-3-1-4-12-25)29(27,28)18-8-10-22(20(24)16-18)26-13-5-2-6-14-26/h7-10,15-16H,1-6,11-14,23-24H2 |
Clave InChI |
XYKSNUXALGEQNR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCCCC4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


